3-[2-(Diethylamino)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one
Description
Properties
IUPAC Name |
3-[2-(diethylamino)ethyl]-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS/c1-3-16(4-2)9-10-17-13(18)11-7-5-6-8-12(11)15-14(17)19/h5-8H,3-4,9-10H2,1-2H3,(H,15,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBWRHHTYXHWGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(=O)C2=CC=CC=C2NC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Diethylamino)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves the reaction of 2-mercapto-3,4-dihydroquinazolin-4-one with 2-(diethylamino)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Diethylamino)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced to form dihydroquinazoline derivatives.
Substitution: The diethylaminoethyl side chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. In vitro studies have shown that compounds similar to 3-[2-(Diethylamino)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that modifications in the quinazoline structure could enhance cytotoxicity against breast cancer cells by inducing apoptosis through specific signaling pathways .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have reported that derivatives with similar structures exhibit potent activity against both Gram-positive and Gram-negative bacteria as well as fungi. The sulfanyl group is believed to contribute to this activity by disrupting microbial cell membranes or interfering with metabolic processes .
Anti-inflammatory Effects
Quinazoline derivatives have shown promise in reducing inflammation in various models. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation. This suggests potential applications in treating conditions like arthritis or other inflammatory diseases.
Case Study 1: Anticancer Activity
A study published in RSC Advances explored the synthesis and anticancer properties of various quinazoline derivatives, including those similar to this compound. The results indicated that specific substitutions on the quinazoline ring significantly enhanced cytotoxic effects against human cancer cell lines.
Case Study 2: Antimicrobial Efficacy
In another research effort, compounds derived from quinazolines were screened for antimicrobial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. The study highlighted that certain derivatives exhibited remarkable inhibition zones, suggesting their potential as lead compounds for developing new antibiotics .
Mechanism of Action
The mechanism of action of 3-[2-(Diethylamino)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Quinazolinone Core
Alkylamino Side Chain Modifications
- 3-[3-(Diethylamino)propyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one (): Structural difference: A propyl chain replaces the ethyl linker in the diethylamino group. Implications: The longer alkyl chain increases molecular weight (MW: ~305 g/mol vs.
- 3-{2-[Bis(propan-2-yl)amino]ethyl}-2-sulfanyl-3,4-dihydroquinazolin-4-one (CAS 730951-04-9; ): Structural difference: Bis-isopropylaminoethyl substituent instead of diethylaminoethyl. Implications: Bulkier isopropyl groups reduce solubility in aqueous media but may improve binding to hydrophobic targets (e.g., enzymes or receptors). MW: 305.4 g/mol .
Heterocyclic and Aromatic Substituents
- 3-(2-Iodophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one (): Structural difference: 2-Iodophenyl group at position 3 instead of diethylaminoethyl. Implications: The electron-rich iodine atom may enhance halogen bonding with biological targets. Higher MW (380.2 g/mol) and steric bulk could limit bioavailability .
- 2-{[2-(3-Chloro-4-methylphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one (CAS 329079-80-3; ): Structural difference: Phenyl group at position 3 and a chloro-methylphenyl-linked sulfanyl group. MW: 420.91 g/mol .
Physicochemical Properties
| Compound Name | Molecular Formula | MW (g/mol) | Key Substituents | logP (Predicted) |
|---|---|---|---|---|
| Target Compound | C₁₄H₁₉N₃OS | ~290 | Diethylaminoethyl, -SH | ~2.5 |
| 3-[3-(Diethylamino)propyl]-analog (Evid. 5) | C₁₅H₂₁N₃OS | ~305 | Diethylaminopropyl, -SH | ~3.0 |
| CAS 730951-04-9 (Evid. 13) | C₁₆H₂₃N₃OS | 305.4 | Bis-isopropylaminoethyl, -SH | ~3.8 |
| CAS 329079-80-3 (Evid. 10) | C₂₃H₁₇ClN₂O₂S | 420.91 | Phenyl, chloro-methylphenyl-sulfanyl | ~4.2 |
Key Observations :
- Bulkier substituents (e.g., bis-isopropylaminoethyl) increase logP, favoring membrane permeability but risking solubility limitations.
Pharmacological Implications
CNS Activity
The diethylaminoethyl group in the target compound is structurally analogous to SzR-109 (), a carboxamide derivative with a diethylaminomethyl group that stimulates U937 immune cells.
Antimicrobial and Anticancer Potential
Biological Activity
3-[2-(Diethylamino)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one (CAS No. 422273-95-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₁₄H₁₉N₃OS
- Molecular Weight : 277.39 g/mol
- CAS Number : 422273-95-8
- Purity : Minimum 95% .
The compound's biological activity primarily stems from its interaction with various biological targets:
- Inhibition of Enzymatic Activity : Research indicates that this compound can inhibit specific enzymes, potentially affecting metabolic pathways. For instance, it has been noted to downregulate the expression of certain activators in cellular assays, suggesting a role in modulating enzymatic functions related to disease processes .
- Antimicrobial Properties : Preliminary studies suggest that compounds within the quinazolinone class exhibit antimicrobial activity. The sulfanyl group may enhance this effect by disrupting bacterial cell walls or interfering with metabolic processes .
Pharmacological Effects
The pharmacological effects observed with this compound include:
- Antimicrobial Activity : In vitro studies have shown that related compounds can exhibit potent antibacterial effects against various strains, including antibiotic-resistant bacteria .
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.
Case Studies
Several studies have investigated the biological activity of this compound and its derivatives:
- Study on Type III Secretion System (T3SS) : A dissertation highlighted the compound's ability to inhibit the secretion of certain virulence factors in pathogenic bacteria, indicating potential use in treating bacterial infections .
- Antimicrobial Screening : A series of compounds structurally related to this compound were screened for their antimicrobial efficacy. Results showed promising activity against Gram-positive bacteria, suggesting a potential therapeutic application .
Data Table
Q & A
What are the common synthetic routes for 3-[2-(Diethylamino)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one, and how can reaction conditions be optimized for higher yields?
Answer:
The synthesis typically involves multi-step reactions starting with anthranilic acid derivatives and isothiocyanates. For example, phenyl isothiocyanate reacts with anthranilic acid in ethanol under reflux with triethylamine as a base, followed by cyclization to form the quinazolinone core . Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while ethanol or methanol balances cost and safety .
- Temperature control : Reflux conditions (70–80°C) improve reaction rates but require careful monitoring to avoid decomposition .
- Catalyst use : Triethylamine aids in deprotonation and intermediate stabilization .
Yield improvements (from ~60% to >85%) are achieved by adjusting stoichiometry and purification via recrystallization (e.g., ethanol/water mixtures) .
What spectroscopic and crystallographic methods are employed to confirm the molecular structure of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon hybridization, with characteristic shifts for the diethylaminoethyl group (δ 1.0–1.2 ppm for CH₃, δ 2.5–3.5 ppm for N–CH₂) and sulfanyl moiety (δ 3.8–4.2 ppm) .
- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N–H bend at ~1550 cm⁻¹) .
- X-ray Diffraction : Resolves bond lengths and angles (e.g., C–S bond at ~1.68 Å) and hydrogen-bonding networks (N–H⋯O interactions) critical for stability .
How do variations in solvent choice and reaction temperature impact the purity and yield during synthesis?
Answer:
- Solvent polarity : Ethanol or methanol favors nucleophilic substitution but may reduce cyclization efficiency compared to DMF. Polar aprotic solvents stabilize intermediates but complicate post-reaction purification .
- Temperature : Higher temperatures (>80°C) accelerate reactions but risk side products (e.g., oxidation of the sulfanyl group). Controlled reflux (~70°C) balances speed and selectivity .
- Purity : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DMF/water) removes unreacted starting materials .
What are the key challenges in achieving high crystallinity for X-ray diffraction studies, and how are intermolecular interactions analyzed?
Answer:
Challenges :
- Low solubility in common solvents (e.g., chloroform, ether) complicates crystal growth.
- Hygroscopic tendencies disrupt lattice formation.
Solutions : - Slow evaporation from DMSO/water mixtures promotes large, well-ordered crystals .
- Intermolecular analysis :
How does the electronic distribution within the molecule influence its reactivity in subsequent chemical modifications?
Answer:
- Electron-rich regions : The sulfanyl group (–SH) acts as a nucleophile, enabling alkylation or oxidation to sulfonyl derivatives .
- Electron-deficient sites : The quinazolinone carbonyl (C=O) participates in condensation reactions (e.g., with hydrazines to form hydrazones) .
- Diethylaminoethyl side chain : Enhances solubility in acidic media (via protonation) and directs regioselectivity in electrophilic substitutions .
What strategies are used to resolve contradictions in biological activity data across different studies?
Answer:
- Standardized assays : Replicate enzyme inhibition or receptor-binding studies under controlled pH, temperature, and ionic strength .
- Structural analogs : Compare activity trends with derivatives (e.g., replacing diethylaminoethyl with morpholino groups) to isolate pharmacophore contributions .
- Statistical validation : Use multivariate analysis (e.g., ANOVA) to account for batch-to-batch variability in compound purity or assay conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
